molecular formula C45H36O18 B1649278 Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin CAS No. 114637-81-9

Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin

Cat. No. B1649278
M. Wt: 864.8 g/mol
InChI Key: SRWJAXVAWDYXPA-ACNGEOCHSA-N
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Description

Epicatechin-(4β→8)-epicatechin-(2β→7,4β→8)-catechin , often referred to as procyanidin B2 , belongs to the class of flavan-3-ols (a type of flavonoid). It is a natural compound found in various plant sources, including cocoa, tea, grapes, and apples. Procyanidin B2 is part of the larger family of proanthocyanidins, which are known for their antioxidant properties and potential health benefits.



Synthesis Analysis

The synthesis of procyanidin B2 involves the enzymatic polymerization of catechin and epicatechin monomers. The specific linkages between these monomers (4β→8 and 2β→7,4β→8) result in the unique structure of procyanidin B2. The biosynthesis occurs in plants through the action of enzymes such as polyphenol oxidases and peroxidases.



Molecular Structure Analysis

Procyanidin B2 consists of a chain of catechin and epicatechin units. The key features of its molecular structure include:



  • B-type linkage : The 4β→8 linkage connects two epicatechin units.

  • A-type linkage : The 2β→7,4β→8 linkage connects an epicatechin unit with a catechin unit.

  • Hydroxyl groups : Procyanidin B2 contains multiple hydroxyl groups, contributing to its antioxidant activity.



Chemical Reactions Analysis

Procyanidin B2 can undergo various chemical reactions, including oxidation, polymerization, and esterification. These reactions influence its stability, bioavailability, and interactions with other compounds.



Physical And Chemical Properties Analysis


  • Solubility : Procyanidin B2 is sparingly soluble in water but dissolves well in organic solvents.

  • Color : It appears as a reddish-brown solid.

  • Melting Point : The melting point varies depending on the source and purity but typically falls within the range of 200–220°C.


Scientific Research Applications

Antioxidant Properties

  • Polyphenolic Compounds in Peanut Skins: Studies on peanut skins identified epicatechin derivatives, including epicatechin-(2β→O→7, 4β→6)-[epicatechin-(4β→8)]-catechin, as potent antioxidants, demonstrating their free radical-scavenging effects (Lou et al., 2004).

Anti-diabetic Properties

  • Insulin-like Properties: Epicatechin, a related flavonoid, has shown insulin-like and anti-diabetic properties, influencing cell proliferation and pH regulation mechanisms (Matteucci et al., 2001).
  • Blood Glucose and Glycogen Storage: Catechins, including epicatechin, have been experimentally shown to reduce blood glucose levels and increase stored glycogen in mice, indicating potential antidiabetogenic effects (Uniyal et al., 2013).

Skin Absorption and Cosmetic Applications

  • Percutaneous Absorption: The percutaneous absorption profiles of epicatechin derivatives in skincare suggest their potential for cosmetic or pharmacological applications due to their antioxidant properties and skin penetration profiles (Alonso et al., 2004).

Potential in Food Industry

  • Use in Foods: Catechins like epicatechin have been increasingly used in foods for their antioxidant properties. Their applications include use as natural antioxidants in oils and fats, antimicrobial agents in foodstuffs, and health functional ingredients in various foods and dietary supplements (Yılmaz, 2006).

Therapeutic Implications

  • Anti-proliferative Activity: Epicatechin oligomers have shown potent and specific anti-proliferative activity for human breast cancer cells, surpassing the efficacy of other catechins at lower doses (Nagarajan et al., 2008).
  • Antigenotoxic Potential: Flavanol dimers, including epicatechin derivatives, were evaluated for their protective effects against DNA damage in human lymphocytes, indicating potential antigenotoxic properties (Dhawan et al., 2002).

Stability and Metabolism

  • Stability and Metabolism Studies: Research on cocoa flavanols and procyanidins, which include epicatechin derivatives, has focused on their stability in different pH environments and their metabolism, providing insights into how these compounds behave in the human body (Zhu et al., 2002), (Zhu et al., 2003).

Safety And Hazards

Procyanidin B2 is generally considered safe when consumed through dietary sources. However, isolated compounds in high concentrations may have unintended effects. Always consult relevant safety guidelines and avoid excessive intake of supplements.


Future Directions

Research on procyanidin B2 continues to explore its health benefits, potential therapeutic applications, and interactions with other bioactive compounds. Future studies may focus on its role in preventing chronic diseases and optimizing its bioavailability.


properties

IUPAC Name

(1R,5R,6S,13R,21R)-5,13-bis(3,4-dihydroxyphenyl)-16-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)60-41(16-2-5-21(48)25(52)8-16)39(58)37(33)34-28(55)13-29(56)35-38-36-32(62-45(44(38)59,63-43(34)35)17-3-6-22(49)26(53)9-17)14-23(50)19-12-30(57)40(61-42(19)36)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37+,38+,39+,40+,41+,44+,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWJAXVAWDYXPA-ACNGEOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=C(C(=CC(=C45)O)O)C6C(C(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=C(C(=CC(=C45)O)O)[C@@H]6[C@H]([C@H](OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)C9=CC(=C(C=C9)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H36O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

864.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin

CAS RN

114637-81-9
Record name Epicatechin-(4beta->8)-epicatechin-(2beta->7,4beta->8)-catechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038857
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
1
Citations
MB Karim, N Wakamatsu… - Journal of Computer …, 2017 - jstage.jst.go.jp
Modern world is incorporating highly connected heterogeneous data due to information sharing through computer and communication technology. These data lead to a complex …
Number of citations: 12 www.jstage.jst.go.jp

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